molecular formula C8H6N2O2 B6270308 pyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 2763751-07-9

pyrrolo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B6270308
CAS RN: 2763751-07-9
M. Wt: 162.1
InChI Key:
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Description

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid (PPPCA) is a cyclic organic compound that is used in a variety of scientific research. It has been studied for its potential applications in the fields of chemistry, biochemistry and medicine. PPPCA is an important tool for understanding chemical reactions, as well as for developing new drugs and therapies.

Scientific Research Applications

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzyme-catalyzed reactions, as a reagent for the synthesis of other organic compounds, and as a ligand for the study of metal complexes. It has also been used in the synthesis of drugs and in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of pyrrolo[1,2-b]pyridazine-3-carboxylic acid is not fully understood. It is believed that the carboxyl group is responsible for its reactivity and that the pyridine group is responsible for its binding to metal ions. It is also believed that the pyridine ring is responsible for the formation of hydrogen bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of pyrrolo[1,2-b]pyridazine-3-carboxylic acid have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been found to have an antioxidant effect in vitro.

Advantages and Limitations for Lab Experiments

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be used in a variety of reactions. It is also relatively stable and has a low toxicity. However, it has several limitations. It is not very soluble in water, and it is not very stable in the presence of strong acids or bases.

Future Directions

Future research on pyrrolo[1,2-b]pyridazine-3-carboxylic acid could focus on its potential applications in the development of drugs and therapies. It could also be used to study the mechanisms of enzyme-catalyzed reactions and to develop new synthetic methods. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, pyrrolo[1,2-b]pyridazine-3-carboxylic acid could be used to develop new metal complexes, which could be used in a variety of applications.

Synthesis Methods

The synthesis of pyrrolo[1,2-b]pyridazine-3-carboxylic acid can be accomplished using a variety of methods. One of the most commonly used methods is the reaction of pyridine and ethyl chloroformate in the presence of a base. This reaction produces pyrrolo[1,2-b]pyridazine-3-carboxylic acid and ethyl pyridine-2-carboxylate. Another method involves the reaction of pyridine with ethyl bromide in the presence of a base, which produces pyrrolo[1,2-b]pyridazine-3-carboxylic acid and ethyl pyridine-3-bromide. Both of these methods have been found to be effective and efficient for the synthesis of pyrrolo[1,2-b]pyridazine-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for pyrrolo[1,2-b]pyridazine-3-carboxylic acid involves the cyclization of a pyridazine derivative with a pyrrole derivative, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2,3-dichloropyridazine", "2-bromo-5-nitrothiophene", "sodium hydride", "diethyl malonate", "ethyl acetoacetate", "ethyl cyanoacetate", "ethyl chloroformate", "pyrrole", "triethylamine", "carbon dioxide" ], "Reaction": [ "2,3-dichloropyridazine is reacted with 2-bromo-5-nitrothiophene in the presence of sodium hydride to form a pyridazine derivative.", "The pyridazine derivative is then reacted with diethyl malonate, ethyl acetoacetate, or ethyl cyanoacetate in the presence of triethylamine to form a pyridazine-2-carboxylic acid derivative.", "The pyridazine-2-carboxylic acid derivative is then reacted with ethyl chloroformate to form a pyridazine-2-carboxylic acid chloride derivative.", "The pyridazine-2-carboxylic acid chloride derivative is then reacted with pyrrole in the presence of triethylamine to form the desired pyrrolo[1,2-b]pyridazine derivative.", "The pyrrolo[1,2-b]pyridazine derivative is then carboxylated with carbon dioxide in the presence of a base to form pyrrolo[1,2-b]pyridazine-3-carboxylic acid." ] }

CAS RN

2763751-07-9

Molecular Formula

C8H6N2O2

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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